Cas no 669556-53-0 (2H-Pyran,tetrahydro-2-[(28-phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl)oxy]-)

2H-Pyran,tetrahydro-2-[(28-phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl)oxy]- structure
669556-53-0 structure
Product name:2H-Pyran,tetrahydro-2-[(28-phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl)oxy]-
CAS No:669556-53-0
MF:C30H52O11
MW:588.72728
CID:1714122
PubChem ID:156597064

2H-Pyran,tetrahydro-2-[(28-phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl)oxy]- Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyran,tetrahydro-2-[(28-phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl)oxy]-
    • Tetrahydro-2-[(28-phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl)oxy]-2H-pyran
    • AKOS040758281
    • 669556-53-0
    • DA-51054
    • 2-[(1-phenyl-2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-yl)oxy]oxane
    • 2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane
    • CS-0147929
    • HY-138338
    • DTXSID601131917
    • Benzyl-PEG9-THP
    • 2H-Pyran, tetrahydro-2-[(28-phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl)oxy]-
    • Inchi: InChI=1S/C30H52O11/c1-2-6-29(7-3-1)28-39-25-24-37-21-20-35-17-16-33-13-12-31-10-11-32-14-15-34-18-19-36-22-23-38-26-27-41-30-8-4-5-9-40-30/h1-3,6-7,30H,4-5,8-28H2
    • InChI Key: UPOGSHHHOLZUFV-UHFFFAOYSA-N
    • SMILES: C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2

Computed Properties

  • Exact Mass: 588.35106
  • Monoisotopic Mass: 588.35096247g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 30
  • Complexity: 523
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 102Ų
  • XLogP3: 1.1

Experimental Properties

  • PSA: 101.53

2H-Pyran,tetrahydro-2-[(28-phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl)oxy]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B935960-100mg
Benzyl-PEG9-TH
669556-53-0 ≥95%
100mg
¥1,440.00 2022-09-29

2H-Pyran,tetrahydro-2-[(28-phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl)oxy]- Related Literature

Additional information on 2H-Pyran,tetrahydro-2-[(28-phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl)oxy]-

Compound CAS No. 669556-53-0: 2H-Pyran, Tetrahydro-2-[ (28-Phenyl-3,6,9,12,15,18,21,24,27-NOnaoxaoctacos-1-Yl)Oxy ]

The compound with CAS No. 669556-53-0 is a complex organic molecule known as 2H-pyran, tetrahydro-2-[ (28-phenyl-3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl)oxy ]. This molecule is characterized by its unique structure that combines a tetrahydropyran ring with a long-chain polyether moiety containing multiple oxygen atoms. The presence of the phenyl group at the 28th position further adds to its structural complexity and potential functional properties.

Tetrahydropyran is a six-membered ring consisting of five carbon atoms and one oxygen atom in the ether linkage. In this compound, the tetrahydropyran ring is substituted at the 2-position with a polyether chain. The polyether chain is derived from a nonaoxaoctacosane structure (a 30-carbon chain with nine oxygen atoms), which introduces significant hydrophilic character to the molecule. This combination of hydrophobic and hydrophilic domains makes this compound an interesting candidate for various applications in materials science and drug delivery systems.

Recent studies have highlighted the potential of such polyether-containing compounds in drug delivery systems due to their ability to form micelles or vesicles in aqueous solutions. These structures can encapsulate hydrophobic drugs and enhance their solubility and bioavailability. The phenyl group in this compound may also play a role in stabilizing such structures through π–π interactions or other non-covalent forces.

The synthesis of this compound involves multi-step reactions that typically include alkylation or etherification steps to construct the polyether chain and subsequent coupling with the tetrahydropyran ring. The exact synthetic pathway would depend on the desired stereochemistry and purity of the final product. Researchers have explored various catalysts and reaction conditions to optimize the yield and quality of such complex molecules.

In terms of biological applications, this compound's amphiphilic nature could make it suitable for use as a surfactant or emulsifier in pharmaceutical formulations. Additionally, its long polyether chain may provide opportunities for functionalization with bioactive molecules or targeting ligands for targeted drug delivery.

From an analytical standpoint, determining the exact structure and purity of such a large molecule requires advanced techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography. These methods help confirm the connectivity of atoms and ensure that the synthesized product matches the intended structure.

Recent advancements in computational chemistry have also enabled researchers to model the behavior of this compound in different environments. Molecular dynamics simulations can provide insights into its conformational flexibility and interactions with other molecules in solution or at interfaces.

In summary, CAS No. 669556-53-0 represents a sophisticated organic molecule with potential applications in materials science and biomedicine due to its unique structure combining tetrahydropyran and polyether functionalities. Continued research into its synthesis methods and biological properties will undoubtedly uncover new uses for this compound in various fields.

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